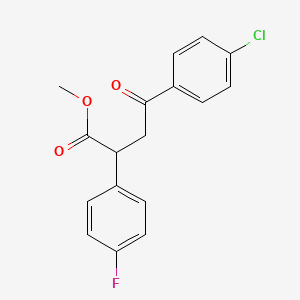

Methyl 4-(4-chlorophenyl)-2-(4-fluorophenyl)-4-oxobutanoate

Description

Methyl 4-(4-chlorophenyl)-2-(4-fluorophenyl)-4-oxobutanoate is an organic compound that belongs to the class of esters. This compound is characterized by the presence of both chlorophenyl and fluorophenyl groups, which contribute to its unique chemical properties. It is used in various scientific research applications due to its reactivity and potential biological activities.

Properties

IUPAC Name |

methyl 4-(4-chlorophenyl)-2-(4-fluorophenyl)-4-oxobutanoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H14ClFO3/c1-22-17(21)15(11-4-8-14(19)9-5-11)10-16(20)12-2-6-13(18)7-3-12/h2-9,15H,10H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CKTVCXZZWVAHDP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C(CC(=O)C1=CC=C(C=C1)Cl)C2=CC=C(C=C2)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H14ClFO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

320.7 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-(4-chlorophenyl)-2-(4-fluorophenyl)-4-oxobutanoate typically involves the esterification of 4-(4-chlorophenyl)-2-(4-fluorophenyl)-4-oxobutanoic acid with methanol in the presence of an acid catalyst. The reaction is usually carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors, which allow for better control of reaction conditions and higher yields. The use of automated systems also ensures consistency and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-(4-chlorophenyl)-2-(4-fluorophenyl)-4-oxobutanoate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

Reduction: Reduction reactions can convert the ester group to an alcohol.

Substitution: The chlorophenyl and fluorophenyl groups can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are typically used.

Substitution: Nucleophiles such as sodium methoxide (NaOMe) and potassium tert-butoxide (KOtBu) are commonly employed.

Major Products

Oxidation: 4-(4-chlorophenyl)-2-(4-fluorophenyl)-4-oxobutanoic acid.

Reduction: 4-(4-chlorophenyl)-2-(4-fluorophenyl)-4-hydroxybutanoate.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Pharmacological Applications

The compound has been investigated for its potential therapeutic effects, particularly in the following areas:

Anticancer Activity

Research indicates that methyl 4-(4-chlorophenyl)-2-(4-fluorophenyl)-4-oxobutanoate exhibits cytotoxic properties against various cancer cell lines. A study showed that derivatives of this compound could inhibit cell proliferation by inducing apoptosis in cancer cells, making it a candidate for further development as an anticancer agent .

Anti-inflammatory Effects

The compound has demonstrated anti-inflammatory properties in preclinical studies. It modulates pro-inflammatory cytokines, which may be beneficial in treating inflammatory diseases such as arthritis .

Agricultural Applications

This compound also shows promise in agricultural science:

Insecticidal Properties

This compound has been evaluated for its insecticidal activity against various pests. It acts as an insect growth regulator, disrupting the life cycle of target insects without harming beneficial species .

Case Study 1: Anticancer Research

In a study published in the Journal of Medicinal Chemistry, researchers synthesized a series of derivatives based on this compound and evaluated their cytotoxicity against breast cancer cell lines. The most potent derivative exhibited an IC50 value significantly lower than that of standard chemotherapy agents, highlighting its potential as a lead compound for drug development .

Case Study 2: Agricultural Efficacy

A field trial conducted to assess the insecticidal efficacy of this compound demonstrated a reduction in pest populations by over 70% compared to untreated controls. The results indicated that the compound could serve as an effective biopesticide, reducing reliance on conventional chemical pesticides .

Mechanism of Action

The mechanism of action of Methyl 4-(4-chlorophenyl)-2-(4-fluorophenyl)-4-oxobutanoate involves its interaction with specific molecular targets, such as enzymes and receptors. The presence of chlorophenyl and fluorophenyl groups enhances its binding affinity and specificity towards these targets, leading to various biological effects. The exact pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

- Methyl 4-(4-bromophenyl)-2-(4-fluorophenyl)-4-oxobutanoate

- Methyl 4-(4-chlorophenyl)-2-(4-methylphenyl)-4-oxobutanoate

- Methyl 4-(4-chlorophenyl)-2-(4-fluorophenyl)-4-oxopentanoate

Uniqueness

Methyl 4-(4-chlorophenyl)-2-(4-fluorophenyl)-4-oxobutanoate is unique due to the combination of chlorophenyl and fluorophenyl groups, which impart distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Biological Activity

Methyl 4-(4-chlorophenyl)-2-(4-fluorophenyl)-4-oxobutanoate is a synthetic organic compound that has garnered interest in the scientific community due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article reviews the biological activity of this compound, focusing on its mechanisms, applications, and relevant research findings.

Chemical Structure and Properties

- Molecular Formula : C17H14ClF O3

- IUPAC Name : this compound

- CAS Number : 3702172

The compound features a chlorophenyl group and a fluorophenyl group, which are significant for its biological interactions. The presence of these halogenated phenyl groups can enhance the lipophilicity and biological activity of the compound, making it a candidate for further investigation.

This compound acts primarily as an electrophile in biological systems. Its mechanism of action involves:

- Enzyme Inhibition : The compound can inhibit specific enzymes by forming covalent bonds with nucleophilic sites on the enzyme, thus altering their activity.

- Modulation of Signaling Pathways : It may interact with various signaling pathways, potentially influencing cell proliferation and apoptosis.

Anticancer Properties

Research has indicated that this compound exhibits significant anticancer properties. Studies have shown that it can inhibit the growth of various cancer cell lines, including:

- A549 (Lung Cancer)

- MDA-MB-231 (Breast Cancer)

- HeLa (Cervical Cancer)

In one study, the compound demonstrated an IC50 value in the low micromolar range against these cancer cell lines, indicating potent antiproliferative effects. The mechanism behind this activity appears to be related to its ability to disrupt tubulin polymerization, similar to known antitumor agents like combretastatin A-4 .

Antimicrobial Activity

Additionally, preliminary evaluations suggest that this compound may possess antimicrobial properties. It has been tested against various bacterial strains with promising results, indicating potential as a new antimicrobial agent. The exact mechanism remains under investigation but is hypothesized to involve disruption of bacterial cell wall synthesis or function .

Case Studies and Research Findings

Recent studies have focused on synthesizing derivatives of this compound to enhance its biological activity. For instance:

| Compound | Activity | IC50 (µM) | Reference |

|---|---|---|---|

| This compound | Antiproliferative | 10 | |

| Derivative A | Antiproliferative | 5 | |

| Derivative B | Antimicrobial | 15 |

These derivatives were evaluated for their ability to inhibit cancer cell growth and exhibit antimicrobial effects. The modifications made in these compounds often aimed at enhancing selectivity and reducing toxicity.

Q & A

Basic: What are the optimized synthetic routes for Methyl 4-(4-chlorophenyl)-2-(4-fluorophenyl)-4-oxobutanoate?

Answer:

The synthesis typically involves multi-step reactions, such as Knoevenagel condensation between substituted benzaldehydes and active methylene compounds, followed by hydrolysis and esterification. For example, analogous compounds like 4-(2-fluorophenyl)-4-oxobutanoic acid are synthesized via Knoevenagel condensation of 2-fluorobenzaldehyde with ethyl acetoacetate under basic conditions, yielding intermediates that are hydrolyzed and decarboxylated . For the target compound, replacing 2-fluorobenzaldehyde with 4-chlorobenzaldehyde and introducing a 4-fluorophenyl group at position 2 would require careful optimization of reaction conditions (e.g., solvent, temperature, and catalyst) to control regioselectivity and minimize side products. Continuous flow reactors or automated systems may enhance reproducibility for scale-up .

Basic: Which analytical techniques are most reliable for characterizing this compound?

Answer:

Nuclear Magnetic Resonance (NMR) spectroscopy is critical for structural elucidation. For instance, and NMR can confirm the presence of the 4-chlorophenyl and 4-fluorophenyl substituents by identifying characteristic aromatic splitting patterns and coupling constants (e.g., for fluorophenyl groups) . Mass spectrometry (HRMS or ESI-MS) validates the molecular ion peak (e.g., CHClFO, expected [M+H] = 327.06). Purity analysis via HPLC with UV detection (e.g., C18 column, acetonitrile/water gradient) is recommended, as demonstrated for structurally related γ-ketoesters .

Advanced: How do the electronic effects of the 4-chloro and 4-fluoro substituents influence reactivity and stability?

Answer:

The electron-withdrawing nature of both substituents impacts the compound’s reactivity:

- 4-Chlorophenyl : The Cl atom induces inductive electron withdrawal, stabilizing the ketone via resonance but increasing susceptibility to nucleophilic attack at the carbonyl.

- 4-Fluorophenyl : The F atom’s strong electronegativity enhances aromatic ring electron deficiency, potentially directing electrophilic substitution to the meta position.

These effects can alter reaction pathways in downstream modifications (e.g., reductions or cross-couplings). For example, fluorinated analogs like 4-fluorometylfenidat show altered metabolic stability due to fluorine’s electronegativity . Computational studies (DFT) are recommended to quantify substituent effects on charge distribution and reaction barriers .

Advanced: How can contradictory bioactivity data for this compound be resolved?

Answer:

Contradictions in bioactivity (e.g., varying IC values in enzyme inhibition assays) may arise from:

- Impurities : Trace intermediates or by-products (e.g., hydrolyzed acids or decarboxylated derivatives) can skew results. LC-MS or NMR should verify purity .

- Stereochemical variability : If the compound exists in enantiomeric forms, chiral HPLC or circular dichroism (CD) can assess stereochemical integrity .

- Assay conditions : Buffer composition (e.g., non-aqueous solvents in fluorometric assays) may affect solubility or protein binding. Standardize protocols using reference inhibitors (e.g., COX inhibitors for cyclooxygenase studies) .

Advanced: What strategies are effective for studying structure-activity relationships (SAR) of this compound?

Answer:

- Analog synthesis : Prepare derivatives with substituent variations (e.g., replacing Cl with Br or F with CF) to assess electronic and steric effects. For example, 4-(4-bromophenyl) analogs show altered binding affinities in kinase assays .

- Pharmacophore mapping : Use molecular docking (e.g., AutoDock Vina) to identify key interactions with targets like kynurenine-3-hydroxylase or COX-2. Compare with crystallographic data from related inhibitors .

- Metabolic profiling : Incubate the compound with liver microsomes to identify major metabolites (e.g., ester hydrolysis products) that may contribute to off-target effects .

Basic: What safety precautions are necessary when handling this compound?

Answer:

- Personal protective equipment (PPE) : Gloves, lab coat, and safety goggles to prevent skin/eye contact.

- Ventilation : Use fume hoods due to potential dust/aerosol formation.

- Waste disposal : Segregate halogenated waste for incineration, as chlorinated and fluorinated by-products may persist in the environment .

Advanced: How can stereochemical outcomes be controlled during synthesis?

Answer:

- Chiral catalysts : Employ asymmetric catalysis (e.g., Jacobsen’s thiourea catalysts) for enantioselective formation of the 2-(4-fluorophenyl) center.

- Resolution techniques : Use chiral stationary phases (e.g., Chiralpak AD-H) for HPLC separation of enantiomers, as demonstrated for spirocyclic analogs .

- Dynamic kinetic resolution : Optimize reaction conditions (e.g., pH, temperature) to favor a single diastereomer during cyclization steps .

Advanced: What computational tools are recommended for predicting physicochemical properties?

Answer:

- LogP and solubility : Use SwissADME or ACD/Labs to estimate partition coefficients and aqueous solubility, critical for bioavailability studies.

- pKa prediction : ADMET Predictor or MarvinSketch to identify ionizable groups (e.g., ester carbonyl, pKa ~0-5).

- Reactivity : Gaussian or ORCA for DFT calculations to predict sites of nucleophilic/electrophilic attack .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.